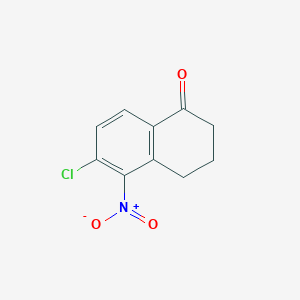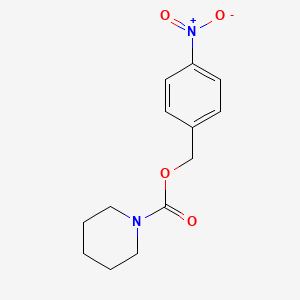
(4-Nitrophenyl)methyl piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a (4-nitrophenyl)methyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl piperidine-1-carboxylate typically involves the reaction of piperidine with (4-nitrophenyl)methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include piperidine, (4-nitrophenyl)methyl chloroformate, and a suitable base such as triethylamine.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (4-aminophenyl)methyl piperidine-1-carboxylate.
Reduction: Formation of (4-aminophenyl)methyl piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
(4-Nitrophenyl)methyl piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors, leading to various biological effects. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds such as (4-nitrophenyl)methyl piperidine-1-carboxylate share structural similarities with other piperidine derivatives, including piperine and 1-Boc-4-AP.
Nitrophenyl compounds: Compounds like 4-nitrophenyl caprylate also contain the nitrophenyl group and exhibit similar reactivity.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the (4-nitrophenyl)methyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
102637-13-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl piperidine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)19-10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 |
InChIキー |
NNSKHHNLVSQOBT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085862.png)
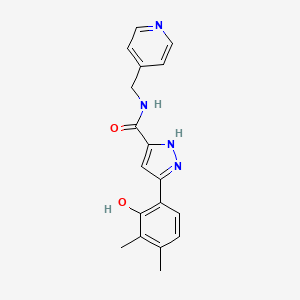
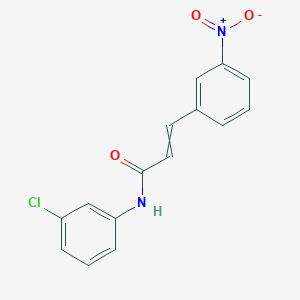
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)
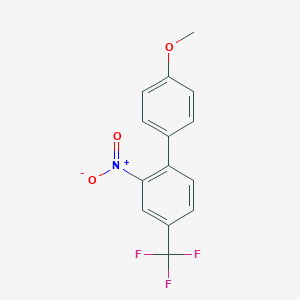
![7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14085909.png)
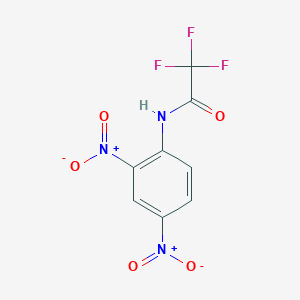
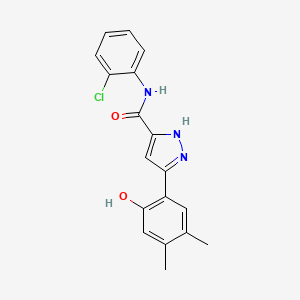

![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
